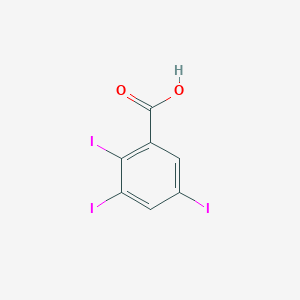

2,3,5-Triiodobenzoic acid

Overview

Description

2,3,5-Triiodobenzoic acid (TIBA) is a synthetic benzoic acid derivative with three iodine substituents at positions 2, 3, and 3. It is widely recognized as an auxin transport inhibitor, disrupting polar auxin transport (PAT) by interfering with actin cytoskeleton dynamics and endocytic trafficking of PIN-FORMED (PIN) auxin efflux carriers . Beyond its role in plant physiology, TIBA has applications in agriculture, mycology, and even biomedicine, such as inducing tumor cell death via reactive oxygen species (ROS) generation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Triiodobenzoic acid can be synthesized through the iodination of benzoic acid. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2, 3, and 5 positions of the benzoic acid ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale iodination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triiodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Benzoic acid derivatives with different oxidation states.

Reduction Products: Reduced forms of benzoic acid derivatives.

Scientific Research Applications

Role in Plant Growth Regulation

Auxin Transport Inhibition:

TIBA is widely used to study the effects of auxin transport on plant development. As an inhibitor of indole-3-acetic acid (IAA), TIBA affects various physiological processes including cell elongation, apical dominance, and root development. For example, studies have shown that TIBA application leads to increased branching and reduced plant height in soybeans and peas, indicating its effectiveness in modifying growth patterns .

Case Study: Soybean Growth

In a study examining the effects of TIBA on soybean plants, researchers found that TIBA application resulted in increased lateral branching and reduced height. The application timing was crucial; when applied at specific growth stages, it enhanced yield without negatively impacting overall plant health .

Agricultural Applications

Yield Improvement:

TIBA has been utilized to enhance crop yields by manipulating flowering and pod retention. Research indicates that multiple applications of TIBA can lead to improved retention of buds and pods in soybean crops, contributing to higher productivity .

Table: Effects of TIBA on Crop Yield and Growth Characteristics

| Crop Type | Application Method | Effects Observed |

|---|---|---|

| Soybeans | Spray application | Increased branching, reduced height |

| Southern Peas | Soil application | Improved yield and nutrient content |

| Flax | Lanolin paste application | Increased lateral branches post-flowering |

Physiological Studies

Impact on Auxin Dynamics:

TIBA's role as an antiauxin allows researchers to investigate the dynamics of auxin distribution within plants. Experiments using TIBA have demonstrated its ability to inhibit IAA transport effectively, providing insights into how auxins regulate growth and development .

Case Study: Flax Plant Studies

A historical study on the impact of TIBA on flax indicated that treatment with TIBA led to significant changes in plant morphology, including increased branching and altered leaf structure. These findings underscore TIBA's utility in understanding plant developmental processes .

Research Findings

Recent studies have focused on the biochemical pathways influenced by TIBA. For instance, research has shown that TIBA affects not only growth patterns but also the chemical composition of crops, such as increasing iron concentrations in pea leaves when applied appropriately .

Mechanism of Action

2,3,5-Triiodobenzoic acid exerts its effects by inhibiting the translocation of indole-3-acetic acid, a key plant hormone involved in growth and development. It interacts with the actin cytoskeleton, causing changes in actin dynamics and impairing auxin transport by disrupting the trafficking of auxin efflux carriers . In cancer cells, it induces cell death through the generation of reactive oxygen species, leading to increased cellular oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Activity

Table 1: Structural and Functional Comparison of TIBA with Benzoic Acid Derivatives

Key Insights :

- Substitution Pattern Matters: Mono-iodinated benzoic acids (e.g., 2-iodo) lack activity, while di- or tri-substituted derivatives exhibit distinct effects. TIBA’s triple iodine substitution is critical for its auxin transport inhibition and formative impacts .

- Chlorine vs. Iodine : Chlorinated analogs like 2,3,6-trichlorobenzoic acid promote elongation and rooting, differing from TIBA’s role in suppressing apical dominance .

Mechanism of Action

Table 2: Mechanism Comparison with Other Auxin Transport Inhibitors

Key Insights :

- Cytoskeletal vs. Direct Binding : Unlike NPA, which targets PIN proteins directly, TIBA acts indirectly by destabilizing actin filaments, impairing vesicle trafficking required for PIN localization .

- Physiological Outcomes: TIBA’s inhibition of PAT leads to reduced auxin accumulation in roots, suppressing lateral root formation in Norway spruce , whereas NPA primarily affects gravitropism .

Functional Comparison with Plant Growth Regulators

Key Insights :

- TIBA vs.

- Cross-Kingdom Effects : TIBA uniquely enhances lichen fungal growth and exhibits antitumor activity, unlike IAA or SA .

Controversies and Contradictions

- Contrasting Roles in ROS : While TIBA’s ROS generation is cytotoxic in tumors , excessive ROS in plants may explain its stress-inducing effects on alkaloid biosynthesis and antioxidant systems .

Biological Activity

2,3,5-Triiodobenzoic acid (TIBA) is a halogenated aromatic compound that has garnered attention for its biological activities, particularly in the fields of plant biology and pharmacology. This article explores the compound's biological activity, focusing on its role as an auxin transport inhibitor, its effects on plant growth and development, and its potential therapeutic applications.

TIBA acts primarily as an auxin transport inhibitor , disrupting the directional flow of auxins in plants. Auxins are crucial for various physiological processes including cell elongation, apical dominance, and root formation. By inhibiting auxin transport, TIBA can alter these processes significantly.

Auxin Transport Inhibition

TIBA's primary role as an auxin transport inhibitor has been extensively studied. It is known to affect:

- Root Development : TIBA application can lead to altered root architecture by inhibiting lateral root formation.

- Shoot Growth : It can cause epinasty (downward bending of leaves) and affect overall plant height due to disrupted auxin distribution .

Case Studies

- Effect on Epinasty : A study demonstrated that TIBA application around the stem of plants did not change the effect of auxin on petiolar epinasty when applied to decapitated shoots. This suggests that TIBA effectively inhibits auxin's action even in complex hormonal environments .

- Influence on Grafting Success : Research indicated that TIBA might influence grafting success by altering auxin dynamics at the graft junctions, which are critical for successful integration and growth between rootstock and scion .

Antibacterial Activity

Recent studies have explored TIBA's potential antibacterial properties. Although primarily recognized for its role in plant physiology, there is emerging evidence suggesting that halogenated compounds like TIBA may exhibit antibacterial effects against certain pathogens.

Research Findings

- Minimum Inhibitory Concentration (MIC) : In a comparative study involving various halogenated compounds, TIBA displayed an MIC greater than 500 µg/mL against Vibrio parahaemolyticus, indicating limited antibacterial efficacy compared to other tested compounds .

| Compound Name | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | 105.1 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

Therapeutic Applications

The potential therapeutic applications of TIBA extend beyond plant biology into areas such as cancer research and microbiology. Its role in modulating cellular processes makes it a candidate for further investigation in drug development.

Potential Mechanisms

TIBA may influence several cellular pathways:

- Cell Cycle Regulation : By affecting auxin signaling pathways, TIBA could potentially impact cell cycle progression in both plant and animal cells.

- Apoptosis and Autophagy : Preliminary studies suggest that TIBA may play a role in apoptosis and autophagy pathways, warranting further exploration into its therapeutic potential against diseases like cancer .

Q & A

Basic Research Questions

Q. What is the role of TIBA in studying auxin transport in plants, and how should it be experimentally applied?

TIBA inhibits polar auxin transport by binding to efflux carriers (e.g., PIN proteins), disrupting auxin distribution. To study this, apply TIBA at concentrations between 10–100 µM to plant tissues (e.g., stems or roots) and measure auxin gradients using radiolabeled indoleacetic acid (IAA) or GFP-tagged auxin reporters. Include controls with untreated tissues and auxin transport inhibitors like NPA for comparative analysis .

Q. How do researchers determine the effective concentration of TIBA for plant growth experiments?

Effective concentrations vary by species and tissue type. Start with literature-based ranges (e.g., 10–50 µM for Arabidopsis, 50–100 µM for soybean). Conduct dose-response experiments to assess phenotypic outcomes (e.g., shoot branching, root elongation). Optimize using solvents like methanol (<5% v/v) to avoid toxicity. Validate with auxin transport assays .

Q. What are the chemical and storage properties of TIBA critical for experimental reproducibility?

Key properties:

Advanced Research Questions

Q. How can contradictions in TIBA’s effects on plant growth across studies be resolved?

Contradictions often arise from species-specific responses, environmental factors (e.g., light, temperature), or application methods (foliar vs. root). For example, TIBA reduces soybean height under field conditions but may increase branching in tomatoes. To resolve discrepancies:

- Replicate experiments under controlled environments.

- Compare TIBA’s effects with genetic auxin transport mutants.

- Use transcriptomics to identify downstream gene expression patterns .

Q. What methodological considerations are critical for conjugating TIBA in targeted drug delivery systems?

TIBA’s iodine atoms enable radio-opacity, making it useful in imaging-guided therapies. For conjugation:

- Activate TIBA with coupling agents (e.g., DIC/HOBt) in DMSO.

- Graft onto polymer beads via spacers (e.g., trimethylenediamine).

- Validate conjugation efficiency using Kaiser tests or UV-Vis spectroscopy.

- Assess drug release kinetics in simulated physiological conditions .

Q. How can UV-Vis spectrophotometry be optimized for monitoring TIBA release from sustained-release systems?

- Use a wavelength of 280–290 nm (TIBA’s absorbance peak).

- Prepare calibration curves in relevant solvents (e.g., PBS, methanol).

- Account for matrix interference (e.g., polymer degradation products).

- Validate with HPLC for cross-method accuracy .

Q. What experimental designs address TIBA’s dual role in enhancing yield and increasing disease susceptibility?

TIBA may reduce lignification, increasing vulnerability to pathogens like Macrophomina phaseolina in soybeans. To mitigate:

- Co-apply TIBA with pathogen-resistant cultivars or fungicides.

- Monitor lignin biosynthesis genes (e.g., PAL, CAD) via qRT-PCR.

- Conduct field trials with staggered TIBA application timings .

Q. Data Analysis and Interpretation

Q. How should researchers analyze TIBA-induced phenotypic changes in plant architecture?

- Quantify branching angles, internode length, and root morphology using image analysis tools (e.g., ImageJ).

- Compare with growth models (e.g., Radford’s formulae for growth analysis).

- Statistically correlate phenotypic data with auxin distribution maps .

Q. What strategies validate TIBA’s specificity as an auxin transport inhibitor?

- Combine TIBA with auxin biosynthesis mutants (e.g., yucca) to isolate transport effects.

- Use fluorescence-based auxin reporters (e.g., DR5:GFP) to visualize real-time transport inhibition.

- Perform competition assays with natural auxin transport inhibitors (e.g., quercetin) .

Q. Cross-Disciplinary Applications

Q. How is TIBA utilized outside botany, such as in biomedical imaging?

TIBA’s radio-opacity aids in X-ray imaging and targeted drug delivery. For example:

Properties

IUPAC Name |

2,3,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZGFLUUZLELNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17274-12-3 (hydrochloride salt) | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041317 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white amorphous powder, Prisms from alcohol | |

CAS No. |

88-82-4 | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floraltone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,5-triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triiodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

225 °C | |

| Record name | 2,3,5-TRIIODOBENZOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.